molecular formula C28H34N4O2S B10833203 Biphenyl 1,2-diamine derivative 1

Biphenyl 1,2-diamine derivative 1

Cat. No.: B10833203
M. Wt: 490.7 g/mol
InChI Key: PWIBECCFTAUDGG-UHFFFAOYSA-N
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Description

Biphenyl 1,2-diamine derivative 1 is a compound that features two benzene rings connected by a single bond, with two amine groups attached to the first and second positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its versatility in organic synthesis and its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biphenyl 1,2-diamine derivative 1 can be achieved through several methods. One common approach involves the reductive coupling of N-benzylidene-[1,1’-biphenyl]-2-amines with an aliphatic amine under photocatalytic conditions. This reaction proceeds via radical-radical cross-coupling of α-amino radicals generated by proton-coupled single-electron transfer in the presence of an iridium photocatalyst .

Industrial Production Methods: Industrial production of biphenyl derivatives often involves large-scale reactions such as the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling. These methods allow for the efficient production of biphenyl compounds with various functional groups, including diamines .

Chemical Reactions Analysis

Types of Reactions: Biphenyl 1,2-diamine derivative 1 undergoes several types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different oxidation states.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and substituted biphenyl compounds .

Scientific Research Applications

Biphenyl 1,2-diamine derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl 1,2-diamine derivative 1 involves its interaction with specific molecular targets. For example, as a small-molecule inhibitor, it can bind to the programmed cell death protein 1 (PD-1) or its ligand (PD-L1), blocking their interaction and thereby modulating immune responses. This mechanism is particularly relevant in cancer immunotherapy, where the inhibition of PD-1/PD-L1 can enhance the body’s immune response against tumor cells .

Comparison with Similar Compounds

Uniqueness: Biphenyl 1,2-diamine derivative 1 is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C28H34N4O2S

Molecular Weight

490.7 g/mol

IUPAC Name

2-[4-[cyclohexyl(2-methylpropyl)amino]-3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]phenyl]benzoic acid

InChI

InChI=1S/C28H34N4O2S/c1-18(2)17-32(21-8-4-3-5-9-21)25-15-14-20(22-10-6-7-11-23(22)27(33)34)16-24(25)29-28-31-30-26(35-28)19-12-13-19/h6-7,10-11,14-16,18-19,21H,3-5,8-9,12-13,17H2,1-2H3,(H,29,31)(H,33,34)

InChI Key

PWIBECCFTAUDGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)NC4=NN=C(S4)C5CC5

Origin of Product

United States

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